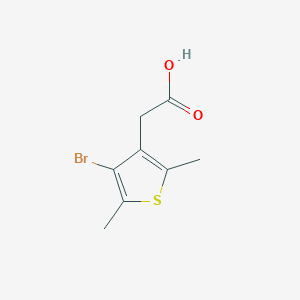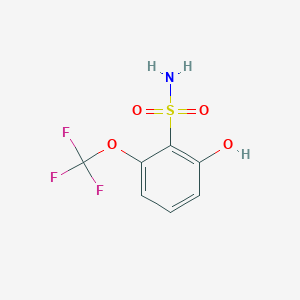
2-Hydroxy-6-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C7H6F3NO4S It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a sulfonamide group (-SO2NH2) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(trifluoromethoxy)benzenesulfonamide typically involves the introduction of the trifluoromethoxy group and the sulfonamide group onto a benzene ring. One common method involves the reaction of 2-hydroxybenzenesulfonamide with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized synthetic routes. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethoxy and sulfonamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(trifluoromethoxy)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-(trifluoromethoxy)benzenesulfonamide involves its interaction with molecular targets and pathways in biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The sulfonamide group can also play a role in the compound’s biological activity by interacting with proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzenesulfonamide: Lacks the trifluoromethoxy group, which can affect its chemical properties and applications.
6-(Trifluoromethoxy)benzenesulfonamide: Lacks the hydroxyl group, which can influence its reactivity and biological activity.
2-Hydroxy-4-(trifluoromethoxy)benzenesulfonamide: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
2-Hydroxy-6-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy and sulfonamide groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H6F3NO4S |
|---|---|
Peso molecular |
257.19 g/mol |
Nombre IUPAC |
2-hydroxy-6-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO4S/c8-7(9,10)15-5-3-1-2-4(12)6(5)16(11,13)14/h1-3,12H,(H2,11,13,14) |
Clave InChI |
ZGPYWVPPCCYWNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


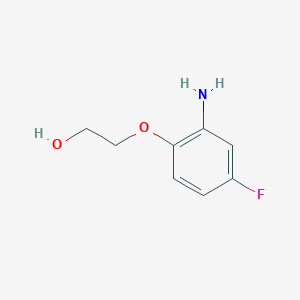

![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)
![1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione](/img/structure/B13306379.png)
![2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid](/img/structure/B13306384.png)
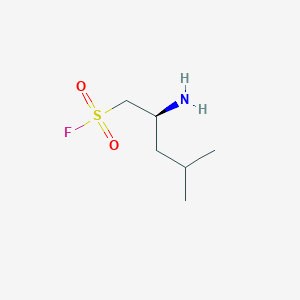
amine](/img/structure/B13306396.png)
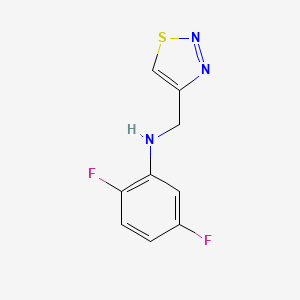

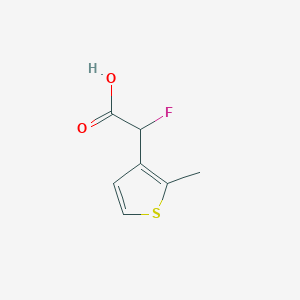

![(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)
